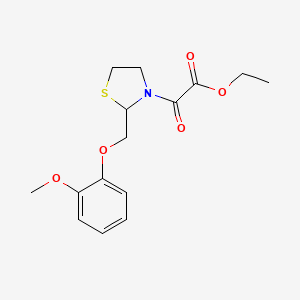
Ethyl 2-((2-methoxyphenoxy)methyl)-alpha-oxo-3-thiazolidineacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((2-methoxyphenoxy)methyl)-alpha-oxo-3-thiazolidineacetate is a complex organic compound with a unique structure that combines several functional groups, including an ester, ether, and thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-methoxyphenoxy)methyl)-alpha-oxo-3-thiazolidineacetate typically involves multiple steps. One common method starts with the reaction of 2-methoxyphenol with ethyl bromoacetate in the presence of a base to form ethyl 2-(2-methoxyphenoxy)acetate . This intermediate is then reacted with thiazolidine-2,4-dione under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvents like xylene and catalysts may be employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-methoxyphenoxy)methyl)-alpha-oxo-3-thiazolidineacetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Ethyl 2-((2-methoxyphenoxy)methyl)-alpha-oxo-3-thiazolidineacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-((2-methoxyphenoxy)methyl)-alpha-oxo-3-thiazolidineacetate involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The ester and ether groups can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide
- Ethyl 4-((4-formyl-2-methoxyphenoxy)methyl)benzoate
- 2-(4-Formyl-2-methoxyphenoxy)-N-methylacetamide
Uniqueness
Ethyl 2-((2-methoxyphenoxy)methyl)-alpha-oxo-3-thiazolidineacetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
103182-22-5 |
|---|---|
Molecular Formula |
C15H19NO5S |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
ethyl 2-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-2-oxoacetate |
InChI |
InChI=1S/C15H19NO5S/c1-3-20-15(18)14(17)16-8-9-22-13(16)10-21-12-7-5-4-6-11(12)19-2/h4-7,13H,3,8-10H2,1-2H3 |
InChI Key |
RZPQORQNKKOEJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)N1CCSC1COC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















